Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate
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Overview
Description
Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzyl ester group and a 4-chlorophenyl substituent on the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium hydroxide.
Introduction of the 4-Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Esterification: The final step is the esterification of the resulting 3-(4-chlorophenyl)-4-oxochromen-7-ol with benzyl 2-bromobutanoate in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromen derivatives.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxybutanoate
- Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxybutanoate
- Benzyl 2-[3-(4-fluorophenyl)-4-oxochromen-7-yl]oxybutanoate
Uniqueness
Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClO5/c1-2-23(26(29)31-15-17-6-4-3-5-7-17)32-20-12-13-21-24(14-20)30-16-22(25(21)28)18-8-10-19(27)11-9-18/h3-14,16,23H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKUDVRSJZCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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